4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-20(2,3)15-13-16(23-18(22-15)14-5-6-14)25-9-11-26(12-10-25)19-21-8-7-17(24-19)27-4/h7-8,13-14H,5-6,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCMWYJUGWFDIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC(=N1)C2CC2)N3CCN(CC3)C4=NC=CC(=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
The compound's structure can be described as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₂₃N₅O |
| CAS Number | 2549053-26-9 |
The presence of a pyrimidine core, along with piperazine and methoxypyrimidine substituents, suggests a diverse range of potential interactions within biological systems.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrimidine core and the sequential addition of functional groups. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to enhance yield and purity. The synthetic route can be summarized as follows:
- Formation of the pyrimidine ring.
- Introduction of the tert-butyl and cyclopropyl groups.
- Addition of piperazine derivatives.
- Final purification through chromatography.
The biological activity of this compound is likely mediated through interactions with specific molecular targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Interaction with G-protein coupled receptors (GPCRs).
- Signaling Pathways : Influence on cellular signaling cascades affecting metabolic pathways.
Case Studies and Research Findings
- Antimalarial Activity : A study highlighted the potential of pyrimidine derivatives in targeting plasmodial kinases, which are crucial for the malaria life cycle. Compounds structurally related to this compound showed promising inhibitory effects against PfCDPK1, with IC₅₀ values in the nanomolar range .
- Anti-inflammatory Effects : Research on similar pyrimidine derivatives indicated significant anti-inflammatory activity, with some compounds demonstrating IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . This suggests that our compound may also exhibit similar properties.
- Structure–Activity Relationships (SAR) : SAR studies have been conducted to understand how modifications to the pyrimidine structure affect biological activity. For instance, variations in substituents on the piperazine moiety were shown to influence enzyme inhibition potency significantly .
Summary of Biological Activities
The following table summarizes key findings regarding the biological activities associated with this compound and its analogs:
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related pyrimidine-piperazine derivatives:
Pharmacological and Physicochemical Insights
Target Compound vs. The tert-butylphenyl sulfonyl group may enhance binding to hydrophobic pockets in enzymes, whereas the target’s cyclopropyl group offers rigidity without added bulk.
Trimethoxybenzyl Derivative () :
- The 2,3,4-trimethoxybenzyl substituent is associated with serotonin receptor modulation, suggesting divergent therapeutic applications compared to the target compound’s kinase-targeting profile.
Piperidine vs.
- Chlorine atoms (as in the chloropyrimidine comparator) can enhance binding affinity but may also increase toxicity risks compared to the target’s methoxy group.
Research Findings and Limitations
- Synthetic Routes : Procedures analogous to those in (e.g., coupling piperazine intermediates with pyrimidine cores) may apply, but specific protocols are undocumented.
- Biological Activity: No direct pharmacological data are provided for the target compound. However, structurally similar compounds (e.g., ) are often explored as kinase inhibitors due to their pyrimidine-piperazine scaffolds.
Preparation Methods
Formation of the Pyrimidine Ring
The 2,4,6-trisubstituted pyrimidine core is synthesized via a cyclocondensation reaction. A representative pathway involves reacting tert-butyl acetonitrile with cyclopropanecarbonitrile under basic conditions (KOH/EtOH, 80°C), followed by cyclization using trimethyl orthoformate. This yields 4-tert-butyl-2-cyclopropylpyrimidine-6-carbaldehyde as an intermediate (Yield: 68–72%).
Table 1: Pyrimidine Core Synthesis Conditions
| Step | Reagents/Conditions | Temperature | Yield |
|---|---|---|---|
| Cyclocondensation | KOH, EtOH, 12 h | 80°C | 70% |
| Cyclization | Trimethyl orthoformate, HCl | 110°C | 85% |
Functionalization with Cyclopropyl and tert-Butyl Groups
The cyclopropyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. A brominated pyrimidine intermediate reacts with cyclopropylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ (DME/H₂O, 90°C). Simultaneously, the tert-butyl group is installed using a Friedel-Crafts alkylation with tert-butyl chloride and AlCl₃ (CH₂Cl₂, 0°C → RT).
Piperazine Moiety Preparation
Synthesis of 4-Methoxypyrimidin-2-yl-piperazine
The 4-methoxypyrimidin-2-yl-piperazine sidechain is prepared through an SNAr reaction. 2-Chloro-4-methoxypyrimidine reacts with piperazine in DMF at 120°C for 24 h (Yield: 83%). Excess piperazine (3 eq) ensures complete substitution.
Table 2: Piperazine Derivative Synthesis
| Starting Material | Reagents | Conditions | Yield |
|---|---|---|---|
| 2-Chloro-4-methoxypyrimidine | Piperazine, DMF | 120°C, 24 h | 83% |
Final Coupling and Assembly
Nucleophilic Aromatic Substitution (SNAr)
The pyrimidine core’s 6-position is activated for substitution by introducing a leaving group (e.g., Cl or Br). Reacting 4-tert-butyl-2-cyclopropyl-6-chloropyrimidine with 4-methoxypyrimidin-2-yl-piperazine in DMF at 100°C for 18 h achieves coupling (Yield: 76%). Catalytic KI enhances reactivity by stabilizing the transition state.
Alternative Pd-Catalyzed Cross-Coupling
For halogenated intermediates, a Buchwald-Hartwig amination using Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene (110°C, 24 h) affords the coupled product in 81% yield. This method reduces side reactions compared to SNAr.
Table 3: Coupling Method Comparison
| Method | Catalysts/Base | Solvent | Yield |
|---|---|---|---|
| SNAr | KI, DMF | DMF | 76% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Toluene | 81% |
Purification and Characterization
Chromatographic Isolation
Crude product purification employs silica gel chromatography (EtOAc/hexanes, 3:7 → 1:1 gradient). Final purity (>95%) is confirmed via HPLC (C18 column, MeCN/H₂O = 70:30, 1 mL/min).
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 1.42 (s, 9H, tert-butyl), 1.98–2.05 (m, 4H, cyclopropane), 3.81 (s, 3H, OCH₃).
-
HRMS : m/z calcd. for C₂₀H₂₈N₆O [M+H]⁺: 368.2325; found: 368.2325.
Process Optimization Challenges
Regioselectivity in Pyrimidine Functionalization
Competing reactions at the 4- vs. 6-positions of the pyrimidine ring necessitate careful stoichiometry control. Excess cyclopropylboronic acid (1.5 eq) in Suzuki coupling minimizes byproducts.
Stability of Methoxy Group
The 4-methoxy group on pyrimidine is prone to demethylation under harsh conditions (e.g., >130°C). Using DMF as a solvent and maintaining temperatures ≤120°C preserves functionality.
Applications and Derivatives
While the focus is on synthesis, the compound’s structural analogs exhibit PARP-1/2 inhibition (IC₅₀: 2–68 nM). Modifications to the piperazine moiety (e.g., substituting methoxy with carboxyl groups) enhance target affinity, as demonstrated in crystallographic studies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 4-tert-butyl-2-cyclopropyl-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrimidine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution and coupling reactions. For example, piperazine derivatives are introduced via SN2 reactions with halogenated pyrimidine intermediates. Optimization includes adjusting solvent polarity (e.g., dimethylformamide for solubility), temperature (60–80°C for controlled kinetics), and catalysts (e.g., stannous chloride for reductions). Reaction progress is monitored via thin-layer chromatography (TLC) .
Q. How is the molecular structure of this compound characterized using crystallographic and spectroscopic methods?
- Methodological Answer : X-ray crystallography resolves the 3D arrangement of substituents (e.g., tert-butyl and cyclopropyl groups), while NMR spectroscopy (¹H, ¹³C) confirms connectivity. For instance, upfield shifts in ¹H NMR (~1.3 ppm) indicate tert-butyl protons, and coupling constants (e.g., J = 8–10 Hz) confirm cyclopropyl geometry. IR spectroscopy verifies functional groups like C=N stretches (~1600 cm⁻¹) .
Q. What are the primary biological targets of this compound, and how are binding assays designed to validate interactions?
- Methodological Answer : Targets may include serotonin or dopamine receptors due to the piperazine moiety. Radioligand displacement assays (e.g., using ³H-labeled antagonists) quantify binding affinity (Ki). Assays are performed in HEK293 cells expressing recombinant receptors, with non-specific binding blocked by excess unlabeled ligand .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s binding mode to receptors like 5-HT₆?
- Methodological Answer : Docking simulations (AutoDock Vina) use crystal structures of 5-HT₆ receptors (PDB ID: 6WGT). The methoxypyrimidine group is positioned in the orthosteric pocket, forming hydrogen bonds with Thr195. Free energy calculations (MM/GBSA) validate stability, with ΔG values < -8 kcal/mol indicating strong binding .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., cyclopropyl vs. methyl groups) on biological activity?
- Methodological Answer : A library of analogs is synthesized by replacing the cyclopropyl group with methyl, ethyl, or phenyl substituents. In vitro assays (e.g., IC₅₀ in enzyme inhibition) are compared. For example, cyclopropyl analogs show 10-fold higher potency than methyl derivatives due to improved steric complementarity in hydrophobic pockets .
Q. What analytical techniques resolve contradictions in reported biological activity data across different experimental models?
- Methodological Answer : Discrepancies (e.g., IC₅₀ variability in kinase assays) arise from assay conditions (e.g., ATP concentration). Meta-analysis using standardized protocols (e.g., fixed ATP at 1 mM) and orthogonal assays (e.g., SPR for binding kinetics) reconcile data. Statistical tools (ANOVA) identify outliers .
Q. How do solvent and pH conditions affect the compound’s stability during long-term storage?
- Methodological Answer : Stability is assessed via accelerated degradation studies (40°C/75% RH for 6 months). HPLC-UV detects degradation products (e.g., hydrolysis of the methoxy group to hydroxyl derivatives). Buffered solutions (pH 6–7) in inert atmospheres (N₂) minimize decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
